Prexasertib dihidrocloruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

LY2606368 (diclorhidrato) tiene varias aplicaciones de investigación científica, particularmente en los campos de:

Investigación del cáncer: Se utiliza para estudiar los mecanismos de daño y reparación del ADN, así como para desarrollar nuevas terapias contra el cáncer

Estudios del ciclo celular: Ayuda a comprender el papel de CHK1 en la regulación del ciclo celular y los efectos de su inhibición.

Desarrollo de fármacos: Sirve como compuesto líder para desarrollar nuevos inhibidores de CHK1 con perfiles de eficacia y seguridad mejorados.

Mecanismo De Acción

LY2606368 (diclorhidrato) ejerce sus efectos inhibiendo CHK1, una quinasa de proteína clave involucrada en la respuesta al daño del ADN. Esta inhibición conduce a la activación de CDC25A, que a su vez activa CDK2, aumentando el número de horquillas de replicación al tiempo que reduce su estabilidad. El estrés replicativo resultante causa roturas de ADN de doble cadena y abroga los puntos de control de daño al ADN, lo que lleva a la muerte celular en mitosis .

Análisis Bioquímico

Biochemical Properties

Prexasertib dihydrochloride interacts with enzymes such as CHK1 and CHK2 . It acts as an ATP-competitive inhibitor, with a Ki of 0.9 nM for CHK1 . It also inhibits CHK2 with an IC50 of 8 nM .

Cellular Effects

Prexasertib dihydrochloride has significant effects on various types of cells. It causes double-stranded DNA breakage and replication catastrophe, leading to apoptosis . This effect on cellular processes makes Prexasertib dihydrochloride a potent anti-tumor agent .

Molecular Mechanism

The molecular mechanism of action of Prexasertib dihydrochloride involves its binding interactions with biomolecules. As an ATP-competitive inhibitor, it competes with ATP for binding to CHK1 and CHK2 . This inhibits the activity of these enzymes, leading to double-stranded DNA breakage and replication catastrophe .

Temporal Effects in Laboratory Settings

The effects of Prexasertib dihydrochloride change over time in laboratory settings. It has been shown to cause DNA damage in peripheral immune cells

Dosage Effects in Animal Models

In animal models, the effects of Prexasertib dihydrochloride vary with different dosages . It has been shown to inhibit the growth of primary tumors and significantly reduce the rate of metastasis and ascites accumulation .

Metabolic Pathways

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de LY2606368 (diclorhidrato) implica varios pasos, incluida la formación de intermediarios clave y sus reacciones posteriores en condiciones controladas. Las rutas sintéticas y las condiciones de reacción exactas son propiedad de la empresa y la información detallada no está disponible fácilmente en fuentes de dominio público .

Métodos de producción industrial

Los métodos de producción industrial para LY2606368 (diclorhidrato) también son propiedad de la empresa. Por lo general, estos compuestos se producen en instalaciones especializadas que cumplen con normas regulatorias estrictas para garantizar la pureza y la consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones

LY2606368 (diclorhidrato) se somete principalmente a reacciones relacionadas con su función como inhibidor de CHK1. Estas incluyen:

Inducción de daño al ADN: Causa roturas de ADN de doble cadena.

Catástrofe de replicación: Induce estrés replicativo y agota el grupo de RPA2 disponible para unirse al ADN

Reactivos y condiciones comunes

El compuesto se utiliza normalmente en combinación con otros reactivos, como la hidroxurea, para mejorar sus efectos. Las condiciones a menudo implican entornos controlados para mantener la estabilidad y la actividad del compuesto .

Productos principales

Los productos principales formados a partir de las reacciones que involucran LY2606368 (diclorhidrato) son cromosomas fragmentados y células apoptóticas debido al daño inducido al ADN y la catástrofe de replicación .

Comparación Con Compuestos Similares

Compuestos similares

LY2606368 (mesilato): Otra forma del mismo compuesto con propiedades y aplicaciones similares.

Inhibidores de CHK1: Otros inhibidores de CHK1 como LY2606368 (dimesilato) y LY2606368 (lactato) comparten mecanismos de acción similares.

Singularidad

LY2606368 (diclorhidrato) es único debido a su alta potencia y selectividad para CHK1. Induce eficazmente la catástrofe de replicación y la apoptosis en las células cancerosas, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y el desarrollo de terapias .

Propiedades

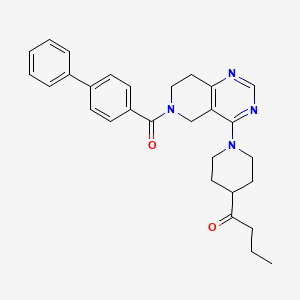

IUPAC Name |

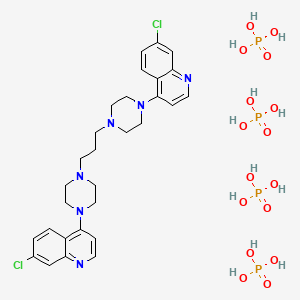

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2.2ClH/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEIPKXRCJTZBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234015-54-3 |

Source

|

| Record name | Prexasertib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREXASERTIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RFT476U2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.